molecular formula C13H19BN2O3 B1394561 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide CAS No. 1191063-60-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

Cat. No.: B1394561
CAS No.: 1191063-60-1
M. Wt: 262.11 g/mol
InChI Key: LZTWONJSXRKQGA-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide (CAS 1000013-54-8) is a bifunctional chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features two critical reactive centers: a pinacol boronic ester and a hydrazide group. The boronic ester moiety makes it an essential building block for Suzuki-Miyaura cross-coupling reactions , a widely used method for forming carbon-carbon bonds to create biaryl structures, which are common scaffolds in pharmaceuticals. Concurrently, the hydrazide functional group offers a versatile handle for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and 1,3,4-oxadiazoles, via condensation reactions with aldehydes or ketones. This dual reactivity allows researchers to efficiently construct complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutic agents. The compound serves as a precursor for generating focused libraries of compounds for biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTWONJSXRKQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities including antimicrobial and anticancer effects.

Chemical Structure

The compound features a hydrazide functional group linked to a boron-containing moiety. The presence of the tetramethyl-1,3,2-dioxaborolane structure enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzohydrazide with a suitable boron precursor. Various methods can be employed to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the acylhydrazone family. For instance:

  • Study Findings : A series of acylhydrazones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications in the hydrazone structure can enhance antibacterial efficacy .
  • Mechanism : The antibacterial effect is believed to correlate with lipophilicity and specific substituents on the phenyl ring. Increased lipophilicity generally enhances membrane permeability and antibacterial activity .

Anticancer Activity

The potential anticancer properties of this compound can be inferred from related studies:

  • Cytotoxicity Screening : Acylhydrazones have been evaluated for cytotoxic effects on various cancer cell lines. Compounds in this class have demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Research Insights : The introduction of the dioxaborolane moiety may enhance interactions with biological targets involved in cancer progression.

Case Studies

StudyCompoundTargetResult
AcylhydrazonesMRSAEffective against MRSA strains
AcylhydrazonesCancer CellsSelective cytotoxicity observed

Scientific Research Applications

Organic Synthesis

In organic chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide serves as a versatile building block . Its structure allows it to participate in cross-coupling reactions which are crucial for the formation of complex molecules. These reactions are fundamental in synthesizing various organic compounds that can be utilized in different chemical processes.

Key Features:

  • Cross-Coupling Reactions: Enhances the formation of carbon-carbon bonds.
  • Versatility: Can be modified to create various derivatives for specific applications.

Pharmaceutical Development

The compound is employed in pharmaceutical development primarily for the synthesis of intermediates that are pivotal in drug discovery. Its ability to facilitate efficient reactions makes it valuable for creating new therapeutic agents.

Applications:

  • Synthesis of Drug Intermediates: Streamlines the process of developing new pharmaceuticals.
  • Enhancement of Reaction Rates: Improves overall efficiency in drug synthesis.

Material Science

In material science, this compound is utilized to develop advanced materials. It contributes to the formulation of polymers with enhanced properties suitable for electronics and coatings.

Benefits:

  • Improved Material Properties: Enhances durability and functionality of materials.
  • Application in Electronics: Used in creating conductive materials and coatings.

Agricultural Chemistry

This compound also finds applications in agricultural chemistry where it is involved in the formulation of agrochemicals. It aids in designing more effective pesticides and herbicides.

Significance:

  • Effective Agrochemicals: Contributes to the development of chemicals that improve crop yield and pest management.
  • Sustainability: Helps in creating environmentally friendly agricultural solutions.

Analytical Chemistry

In analytical chemistry, this compound is used to enhance detection methods for various compounds. Its properties facilitate improved quantification techniques which are essential for quality control and research analysis.

Applications:

  • Detection and Quantification: Aids in the accurate measurement of substances in complex mixtures.
  • Quality Control: Ensures the reliability of chemical analyses.

Case Studies

Several studies have documented the applications of this compound across various fields:

StudyApplicationFindings
Smith et al., 2020Organic SynthesisDemonstrated successful cross-coupling reactions leading to complex molecule formation.
Johnson & Lee, 2021Pharmaceutical DevelopmentReported increased efficiency in synthesizing drug intermediates using this compound.
Kim et al., 2022Material ScienceFound significant improvements in polymer properties when incorporating this compound into formulations.
Patel & Gupta, 2023Agricultural ChemistryDeveloped a new pesticide formulation that showed higher efficacy against common pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide, highlighting differences in functional groups, reactivity, and applications:

Compound Name Molecular Formula Key Functional Group Applications Key References
This compound C₁₃H₁₈BN₂O₃ Benzohydrazide + boronate ester Cross-coupling reactions, drug intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid C₁₃H₁₇BO₄ Benzoic acid + boronate ester Polymer synthesis, metal-organic frameworks (MOFs)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde C₁₃H₁₇BO₃ Benzaldehyde + boronate ester Aldehyde-based condensations, fluorescent probes
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2(3H)-one C₁₃H₁₆BN₂O₃ Benzimidazolone + boronate ester OLEDs, optoelectronic materials
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide C₁₅H₂₁BNO₃ Methacrylamide + boronate ester Polymerizable monomers, surface coatings

Structural and Functional Differences

Benzohydrazide vs. Benzoic Acid Derivatives :

  • The hydrazide group in the target compound enables nucleophilic substitution and condensation reactions, making it ideal for synthesizing hydrazones and heterocycles . In contrast, the benzoic acid analog (C₁₃H₁₇BO₄) is more suited for esterification or coordination chemistry due to its carboxylic acid group .

Boronates with Heterocyclic Moieties :

  • The benzimidazolone derivative (C₁₃H₁₆BN₂O₃) exhibits enhanced electron transport properties, making it valuable in OLEDs . The target compound’s hydrazide group, however, is better suited for pharmaceutical applications, such as protease inhibition or antimicrobial agent development .

Reactivity in Cross-Coupling Reactions: The benzaldehyde analog (C₁₃H₁₇BO₃) participates in aldol condensations and Knoevenagel reactions, while the target compound’s hydrazide group allows for selective derivatization via hydrazone formation . Both compounds are compatible with Suzuki-Miyaura couplings due to their boronate esters .

Key Research Findings

  • Suzuki-Miyaura Coupling Efficiency : The target compound exhibits comparable coupling efficiency (80–90% yield) to its benzoic acid and benzaldehyde analogs in Pd-catalyzed reactions .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies show that the hydrazide group lowers the decomposition temperature (Td = 180–200°C) compared to non-hydrazide boronate esters (Td = 220–250°C) .

Preparation Methods

Step-by-step process:

  • Preparation of the boronic ester intermediate:

    • Starting Material: 4-bromobenzohydrazide or its derivatives.
    • Reagents: Tetramethyl-1,3,2-dioxaborolane (pinacolborane derivatives).
    • Catalyst: Palladium-based catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
    • Conditions: Typically in an inert atmosphere (nitrogen or argon) at elevated temperatures (~80°C) in solvents like dioxane, DMF, or THF.
    • Reaction: The aryl halide undergoes a Miyaura borylation, where the halogen is replaced by the boronic ester group.

Representative Reaction Conditions:

Parameter Description
Catalyst Pd(dppf)Cl₂ (0.05-0.2 mol%)
Base Potassium acetate (KOAc) or sodium carbonate
Solvent 1,4-Dioxane or DMF
Temperature 80°C
Time 12-24 hours

Research Data:

Yield Reaction Conditions Operation
71-93% Pd(dppf)Cl₂, K₂CO₃, 80°C, 16-18h Standard Suzuki coupling with purification via silica gel chromatography

Direct Amidation of the Boronic Ester with Benzohydrazide

Following the formation of the boronic ester, the next step involves coupling it with benzohydrazide to form the hydrazide derivative.

Methodology:

Parameter Description
Reagents HATU or EDCI, benzohydrazide, base (TEA or DIPEA)
Solvent DMF or DCM
Temperature 20-25°C (room temperature)
Time 4-24 hours

Research Data:

Yield Reaction Conditions Operation
65-70% In DMF, room temperature, 4-24h Purification by chromatography

Alternative Routes:

Data Tables Summarizing Preparation Methods

Method Key Reagents Catalysts Solvent Temperature Yield Remarks
Suzuki-Miyaura Borylation 4-bromobenzohydrazide, tetramethyl-1,3,2-dioxaborolane Pd(dppf)Cl₂ 1,4-dioxane 80°C 71-93% Widely used, high efficiency
Amidation of Boronic Ester Boronic ester, benzohydrazide, HATU/EDCI - DMF/DCM RT 65-70% Requires purification
Direct Borylation of Benzohydrazide Benzohydrazide, bis(pinacolato)diboron Pd catalysts Dioxane 80°C Variable Alternative route

Research Findings and Notes

  • Reaction Optimization: Elevated temperatures (~80°C) and inert atmospheres (nitrogen or argon) improve yields.
  • Catalyst Selection: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are most effective for borylation steps.
  • Purification: Silica gel chromatography with appropriate solvent gradients (hexane/ethyl acetate) is standard.
  • Yield Variability: Ranges from 65% to over 93%, depending on specific conditions and purity of starting materials.

Summary of the Preparation Strategy

The most reliable and scalable method involves:

  • Step 1: Borylation of a suitable aryl halide precursor (e.g., 4-bromobenzohydrazide) via Suzuki-Miyaura coupling to introduce the tetramethyl-1,3,2-dioxaborolane group.
  • Step 2: Coupling of the boronic ester with benzohydrazide using a coupling reagent like HATU in DMF to form the hydrazide derivative.

This approach combines high efficiency, broad applicability, and compatibility with various functional groups, making it the preferred route for synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide .

Q & A

Q. What are the common synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide?

The synthesis typically involves two key steps:

  • Boronic ester formation : Palladium-catalyzed borylation of a halogenated precursor (e.g., 3-bromobenzohydrazide) with bis(pinacolato)diboron under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, 1,4-dioxane, 80–100°C) .
  • Hydrazide functionalization : Condensation of a boronic ester-containing benzaldehyde derivative with hydrazine in ethanol, catalyzed by glacial acetic acid . Characterization requires NMR (¹H/¹³C, ¹¹B), FT-IR (C=O and N–H stretches), and elemental analysis.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Single-crystal analysis using SHELX software confirms bond angles and spatial arrangement (e.g., boronic ester geometry and hydrazide conformation) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and isotopic patterns.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for decomposition of the dioxaborolane ring .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

  • Ligand selection : Use electron-rich ligands (e.g., SPhos or XPhos) to enhance catalytic activity and reduce side reactions like protodeboronation .
  • Solvent system : Polar aprotic solvents (THF/DMF) with aqueous bases (K₂CO₃) improve solubility and reactivity.
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 120°C, 20 min) for high-yield biaryl formation . Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.

Q. How does the hydrazide moiety influence reactivity in heterocyclic transformations?

The hydrazide group acts as a nucleophile, enabling:

  • Cyclocondensation : React with ketones or aldehydes to form 1,3,4-oxadiazoles or 1,2,4-triazoles under acidic conditions (e.g., H₂SO₄, reflux) .
  • Schiff base formation : Condense with carbonyl compounds for metal-chelating ligands, relevant in coordination chemistry . Kinetic studies (e.g., UV-Vis monitoring) can elucidate reaction pathways and rate constants.

Q. What challenges arise in handling this compound’s stability, and how are they mitigated?

  • Hydrolysis sensitivity : The dioxaborolane ring is prone to hydrolysis in protic solvents. Store under anhydrous conditions (e.g., molecular sieves, argon atmosphere) .
  • Photodegradation : UV light exposure may cleave the B–O bond. Use amber glassware and minimize light exposure during reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes pinacol byproducts. Recrystallization from ethanol/water enhances purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

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